molecular formula C15H15ClN2O2S B5577112 4-chloro-N'-(4-ethylbenzylidene)benzenesulfonohydrazide

4-chloro-N'-(4-ethylbenzylidene)benzenesulfonohydrazide

Cat. No.: B5577112
M. Wt: 322.8 g/mol
InChI Key: YXBCZOOHRSDXNN-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-(4-ethylbenzylidene)benzenesulfonohydrazide is a useful research compound. Its molecular formula is C15H15ClN2O2S and its molecular weight is 322.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.0542766 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sensor Development

A study by Hussain et al. (2020) explored the synthesis and characterization of a similar compound, (E)-Nʹ-(4-Bromobenzylidene)-benzenesulfonohydrazide, which was used to develop a sensor for chromium ion detection in environmental samples. This indicates potential applications of 4-chloro-N'-(4-ethylbenzylidene)benzenesulfonohydrazide in environmental monitoring and pollution detection (Hussain et al., 2020).

Crystal Structure Analysis

Salian et al. (2018) conducted a study on the crystal structures of related compounds, including (E)-4-chloro-N′-(4-chlorobenzylidene)benzenesulfonohydrazide. This research provides insight into the structural parameters and potential for designing materials with specific properties (Salian et al., 2018).

Heavy Metal Detection

Research by Hussain et al. (2017) on (E)-N′-nitrobenzylidene-benzenesulfonohydrazide derivatives showed potential for heavy metal detection, specifically mercury. This suggests a possible avenue for this compound in creating sensors for heavy metal monitoring (Hussain et al., 2017).

Antimicrobial Properties

A study by He et al. (2018) on chlorido-substituted hydrazone compounds, which are structurally related, showed antimicrobial activity. This suggests that this compound could have potential applications in developing antimicrobial agents (He et al., 2018).

Safety and Hazards

Again, without specific data, it’s hard to provide accurate safety and hazard information. Standard safety procedures should be followed while handling and storing this compound, as with all chemicals .

Future Directions

The study of sulfonohydrazides and related compounds is an active area of research in organic chemistry . Future research might explore new synthesis methods, reactions, or potential applications for these compounds.

Properties

IUPAC Name

4-chloro-N-[(E)-(4-ethylphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-2-12-3-5-13(6-4-12)11-17-18-21(19,20)15-9-7-14(16)8-10-15/h3-11,18H,2H2,1H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBCZOOHRSDXNN-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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